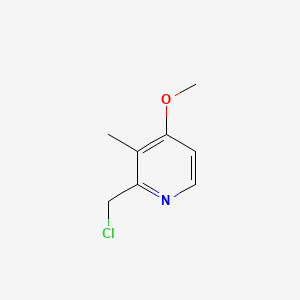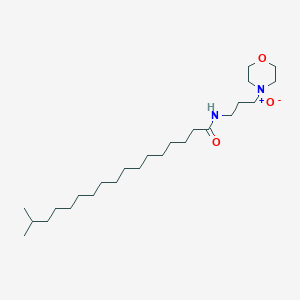
Magnesium trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium trifluoroacetate, also known as Magnesium bis(trifluoroacetate), is a compound with the molecular formula C4F6MgO4 . It is a salt of acetic acid where the acetyl group’s hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of this compound involves the reaction of magnesium alkoxides with HF . The non-aqueous fluorolytic sol–gel synthesis method has been used to produce nanoscaled metal fluorides . This method involves a stepwise replacement of alkoxide by F-ions, resulting in the formation of a variety of metal alkoxide fluoride clusters .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4F6MgO4 . Its average mass is 250.336 Da and its monoisotopic mass is 249.955124 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it plays a role in the non-aqueous fluorolytic sol–gel synthesis of nanoscopic metal fluorides . During drying and initial heating, solvent and excess acetic and trifluoroacetic acid evaporate and exchange processes take place, yielding mixed magnesium hydroxo acetate trifluoroacetates .Physical and Chemical Properties Analysis
Trifluoroacetic acid, a component of this compound, is a strong acid with a dissociation constant, pKa, of 0.23 . It is the terminal residue formed from the degradation of a large number of commercially used chemicals .Wissenschaftliche Forschungsanwendungen
Thin Film Preparation : Magnesium fluoride (MgF2) thin films can be created on silica glass substrates using a trifluoroacetic acid (TFA) method, with trifluoroacetic acid as a fluorine source. These films exhibit higher optical transmittance and a particle size of less than 50 nm (Fujihara, Tada, & Kimura, 1997).
Catalytic Applications : Magnesium 2,2,2-trifluoroacetate [Mg(OOCCF3)2] serves as an efficient catalyst in synthesizing 1-amidoalkyl-2-naphthol derivatives, with high yields and recyclable catalytic activity (Mohammad Shafiee, Moloudi, Teimouri Jervekani, & Ghashang, 2012).
Nanocomposite Development : Magnesium and aluminium fluoride nanoparticles, prepared using trifluoroacetic acid, are used in transparent composites. These materials show reduced refractive indices, indicating potential applications in optics (Noack et al., 2013).
Photoelectrochemical Water Splitting : Magnesium dititanate (MgTi2O5) thin films, grown using a heterobimetallic single molecular precursor involving trifluoroacetic acid, have been used in photoelectrochemical water splitting, showcasing enhanced photocurrent density and improved electron/hole transfer (Ehsan et al., 2017).
Synthesis of Benzofurofuranone Derivatives : Magnesium-promoted reductive introduction of trifluoroacetyl group to coumarin, followed by trifluoroacetic acid treatment, allows the synthesis of trifluoromethylated benzofurofuranone derivatives. This process indicates potential applications in medicinal chemistry (Zhang et al., 2019).
Endothelialization of Alloys : In cardiovascular stent research, magnesium-rare earth alloys treated with hydrofluoric acid and coated with collagen demonstrate improved endothelialization, which is crucial for biocompatibility and biodegradation (Zhao, Workman, & Zhu, 2014).
Orthopedic Implant Applications : Magnesium alloys have been explored for orthopedic implant applications, with strategies for improving mechanical and degradation performance through alloying and surface modification (Radha & Sreekanth, 2017).
Carboxylation Reactions : Magnesium powder in trifluoroacetic acid promotes the carboxylation reaction of saturated hydrocarbons with carbon monoxide, producing carboxylic acids and alkyl trifluoroacetates (Asadullah, Kitamura, & Fujiwara, 1999).
Oxophlorin Synthesis : Magnesium or zinc porphyrins treated with thallium(III) trifluoroacetate yield oxophlorins, indicating potential in porphyrin chemistry (Barnett, Hudson, McCombie, & Smith, 1973).
Safety and Hazards
Magnesium trifluoroacetate may pose certain safety risks and hazards. For instance, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves, clothing, and eye/face protection when handling this compound .
Zukünftige Richtungen
The future of Magnesium trifluoroacetate lies in its potential applications in various fields. For instance, the non-aqueous fluorolytic sol–gel synthesis method, which is used to produce this compound, can be used to manufacture antireflective coatings, corundum ceramics with drastically improved properties, and novel metal fluoride-based organic–inorganic composites . This opens up new possibilities for the use of this compound in various industrial applications .
Eigenschaften
CAS-Nummer |
123333-72-2 |
|---|---|
Molekularformel |
C2F3MgO2+ |
Molekulargewicht |
137.32 g/mol |
IUPAC-Name |
magnesium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Mg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |
InChI-Schlüssel |
PUEJVOZJSNGKAX-UHFFFAOYSA-M |
SMILES |
C(=O)(C(F)(F)F)O.[Mg] |
Kanonische SMILES |
C(=O)(C(F)(F)F)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)


![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
